
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol, also known as DMPO, is a chiral alcohol that has gained attention in the field of organic chemistry due to its unique properties. DMPO is a secondary alcohol with a molecular formula of C12H18O and a molecular weight of 178.27 g/mol. The compound is a colorless liquid that is soluble in water and organic solvents. DMPO has various applications in the field of organic synthesis, scientific research, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is not fully understood. However, it is believed that (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol acts as a nucleophile in reactions, where it can attack electrophilic centers in the substrate. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can also form complexes with metal ions, which can enhance the reactivity of the metal center. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been shown to be an effective chiral auxiliary in controlling the stereochemistry of reactions.
Biochemical and Physiological Effects:
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been used as a chiral auxiliary in the synthesis of various pharmaceuticals, indicating its potential use in drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has several advantages for lab experiments. It is a chiral alcohol, which can be used to control the stereochemistry of reactions. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is also readily available and relatively inexpensive. However, (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has limitations in terms of its solubility and stability. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be difficult to dissolve in certain solvents, and it can undergo oxidation or reduction under certain conditions.
Zukünftige Richtungen
There are several future directions for the use of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol in scientific research. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be used as a chiral auxiliary in the synthesis of new pharmaceuticals and natural products. Additionally, (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be used as a chiral ligand in catalytic reactions, where it can enhance the enantioselectivity of the reaction. Further studies are needed to understand the mechanism of action of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol and its potential applications in drug discovery.
Synthesemethoden
The synthesis of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 3,5-dimethylbenzophenone using sodium borohydride in the presence of a chiral ligand. The reaction yields (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol with a high enantiomeric purity. Another method for synthesizing (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is the reduction of 3,5-dimethylacetophenone using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has also been used as a chiral ligand in catalytic reactions, where it can enhance the enantioselectivity of the reaction. Additionally, (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been used as a reagent in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWUVDGTFUATD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

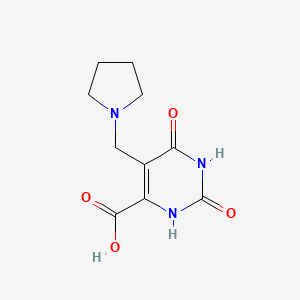


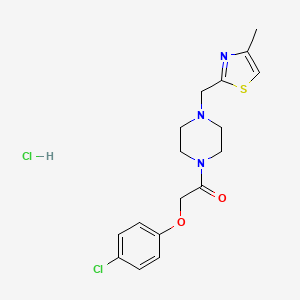
![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2973858.png)
![2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B2973859.png)
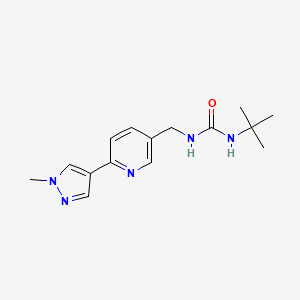
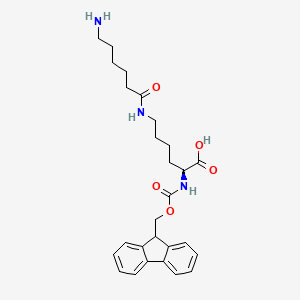
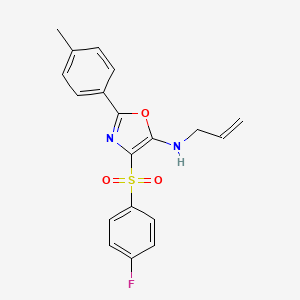
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2973866.png)
![[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2973867.png)
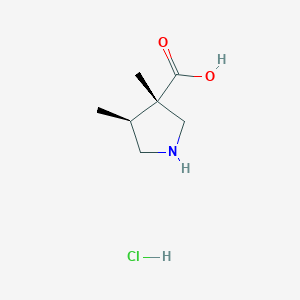

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2973872.png)